molecular formula C14H12N2O2S B5834556 N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)furan-2-carboxamide CAS No. 61600-70-2

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)furan-2-carboxamide

Cat. No.: B5834556
CAS No.: 61600-70-2
M. Wt: 272.32 g/mol
InChI Key: YUNCXWHACRSKKB-UHFFFAOYSA-N
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Description

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)furan-2-carboxamide is a heterocyclic compound that features a thiophene ring fused with a benzene ring, a cyano group, and a furan-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)furan-2-carboxamide typically involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with furan-2-carboxylic acid or its derivatives under suitable reaction conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as inhibition of tumor cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide
  • N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide

Uniqueness

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)furan-2-carboxamide is unique due to the presence of both a furan and a thiophene ring in its structure. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for the development of new therapeutic agents and materials .

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c15-8-10-9-4-1-2-6-12(9)19-14(10)16-13(17)11-5-3-7-18-11/h3,5,7H,1-2,4,6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNCXWHACRSKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356425
Record name 2-Furancarboxamide, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61600-70-2
Record name 2-Furancarboxamide, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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